molecular formula C10H9ClFN3O B2667047 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248694-51-0

2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No. B2667047
CAS RN: 1248694-51-0
M. Wt: 241.65
InChI Key: KJQFIGAJZNSVRW-UHFFFAOYSA-N
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Description

2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, also known as CF3-ET, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

  • Experimental and Theoretical Analysis of Intermolecular Interactions : A study focused on synthesizing biologically active 1,2,4-triazole derivatives to understand different intermolecular interactions, such as C–H⋯O and C–H⋯π, through crystallography and thermal techniques. This research provides insights into the structural behavior of similar triazole compounds under various conditions (Shukla et al., 2014).

  • Crystal Structure Analysis : Another significant contribution was the synthesis of a related compound, which offered a deeper understanding of the crystal structure, highlighting the importance of hydrogen bonding in stabilizing the structure. Such studies are crucial for the development of new materials and drugs (Xu Liang, 2009).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Research into the synthesis of novel triazole compounds incorporating fluorophenyl groups demonstrated their potential antimicrobial activity. These findings suggest that modifications to the triazole core can lead to effective antimicrobial agents (Nagamani et al., 2018).

Molecular Interactions and Properties

  • Relevance of π-Hole Tetrel Bonding Interactions : A study explored the synthesis and characterization of triazole derivatives with α-ketoester functionality. The research highlighted the impact of substituents on nucleophilic/electrophilic interactions and their influence on molecular properties, relevant for developing materials with specific electronic characteristics (Ahmed et al., 2020).

Application in Corrosion Inhibition

  • Triazole Schiff Bases as Corrosion Inhibitors : Triazole compounds have been evaluated for their effectiveness as corrosion inhibitors, showcasing how structural modifications affect their efficiency and adsorption behavior on metal surfaces. This application is crucial for protecting materials in industrial settings (Chaitra et al., 2015).

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c11-9-5-8(1-2-10(9)12)15-6-7(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFIGAJZNSVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

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